![molecular formula C15H20N2O2 B026297 tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate CAS No. 103549-24-2](/img/structure/B26297.png)
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures starting from commercially available substrates. For instance, a method reported by Zhao et al. (2017) for synthesizing a similar compound entails acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017). Another example includes the preparation of carbamate derivatives from 3-amino-9-ethylcarbazole, showcasing the diversity in synthetic approaches for related structures (Kant, Singh, & Agarwal, 2015).
Molecular Structure Analysis
Crystallographic and spectroscopic studies provide detailed insights into the molecular structure of tert-butyl carbamate derivatives. For instance, Kant et al. (2015) described the crystal structure of a carbamate derivative, highlighting the non-planar conformation of the molecule and the significant interactions stabilizing the crystal structure, such as hydrogen bonding and π-π stacking interactions (Kant, Singh, & Agarwal, 2015).
Chemical Reactions and Properties
Chemical properties of tert-butyl carbamate derivatives include reactivity towards nucleophiles and electrophiles, as demonstrated in various synthetic procedures. For example, Ghosh et al. (2017) explored asymmetric aldol reactions to synthesize compounds with potential as protease inhibitors, showcasing the chemical versatility of carbamate derivatives (Ghosh, Cárdenas, & Brindisi, 2017).
Scientific Research Applications
Synthesis of Indoles : It is used for synthesizing indoles with oxygen-bearing substituents at the benzene moiety, contributing to the field of organic chemistry (Kondo, Kojima, & Sakamoto, 1997).
Potential as a Secretase Inhibitor : A derivative, tert-Butyl-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethylcarbamate, shows potential as a novel α secretase inhibitor, which is significant for medical research, particularly in neurodegenerative diseases (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate for Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).
High Yield Applications : In specific forms, such as tert-butyl (2-(2-(6-chlorohexyl)oxy)ethyl)carbamate, it can be used in research for its high yield of 11.4% (Wu, 2011).
Improving Aldol Reactions : Tert-butyl azidoacetate, a related compound, improves aldol reactions of less reactive aldehydes and makes tert-butyl indole-2-carboxylate readily available from aldehydes, which is important in the synthesis of various compounds (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).
Intermediate in Biologically Active Compounds : It is a crucial intermediate in biologically active compounds such as omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Antibacterial Activity : Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate has shown antibacterial activity and is not toxic for human cells, making it significant in the development of new antibiotics (Héquet et al., 2014).
Safety and Hazards
Future Directions
While specific future directions for “tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” are not available in the search results, indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . This suggests potential areas of future research and application for this compound.
Mechanism of Action
Target of Action
The primary targets of Boc-Tryptamine are likely to be serotonin receptors . Tryptamine, a core structure in Boc-Tryptamine, is known to act as a non-selective agonist at most or all of the serotonin receptors .
Mode of Action
As an agonist, Boc-Tryptamine binds to serotonin receptors, mimicking the action of serotonin by stimulating the receptors . This interaction can lead to various changes in the cell, depending on the specific type of serotonin receptor that is activated.
Biochemical Pathways
Boc-Tryptamine is likely involved in the tryptamine pathway , which is known to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA)
Pharmacokinetics
It is known that the metabolism of tryptamine, a related compound, involves the enzyme aralkylamine dehydrogenase
Action Environment
The action, efficacy, and stability of Boc-Tryptamine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same serotonin receptors could affect Boc-Tryptamine’s ability to exert its effects. Additionally, factors such as pH and temperature could potentially influence the stability of Boc-Tryptamine .
properties
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUWQLXEMKUVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351126 | |
Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103549-24-2 | |
Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?
A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.
Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?
A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.
Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?
A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.
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